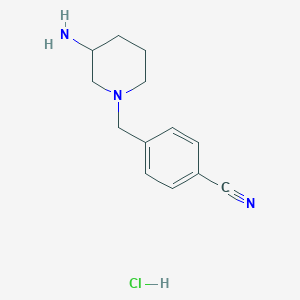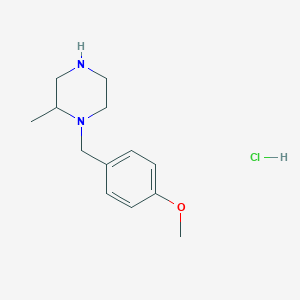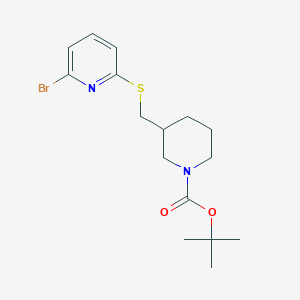
Cassiaside
Vue d'ensemble
Description
Cassiaside is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. This compound has been extensively researched for its pharmacological activities and has been shown to possess potent antioxidant and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cassiaside can be achieved through various synthetic routes. One such method involves the synthesis from 1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-. This method involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the seeds of Cassia obtusifolia. The seeds are processed to isolate the active compound, which is then purified using various chromatographic techniques. The extraction process may involve the use of solvents such as ethanol or methanol to obtain a crude extract, which is then subjected to further purification .
Analyse Des Réactions Chimiques
Types of Reactions: Cassiaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Cassiaside has a wide range of scientific research applications due to its diverse pharmacological properties. Some of the key applications include:
Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and behavior under different conditions.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has been extensively researched for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of natural health products and supplements due to its beneficial properties.
Mécanisme D'action
The mechanism of action of Cassiaside involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of key enzymes and signaling pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit the phosphorylation of nuclear factor kappa B and reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophages . Additionally, this compound downregulates glycolysis in M1 polarized macrophages by affecting the phosphoinositide 3-kinases/AKT/mammalian target of rapamycin complex 1 signaling pathway .
Comparaison Avec Des Composés Similaires
Cassiaside is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Some of the similar compounds include:
Emodin: Emodin is an anthraquinone derivative found in various plants, including Cassia obtusifolia.
Chrysophanol: Chrysophanol is another anthraquinone derivative with hepatoprotective and anti-inflammatory properties.
Physcion: Physcion is a naturally occurring anthraquinone with antimicrobial and anti-inflammatory properties.
Propriétés
IUPAC Name |
5-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3/t13-,16-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZTBIAKFTNIJ-CZNQJBLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154145 | |
| Record name | Cassiaside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123914-49-8 | |
| Record name | Cassiaside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123914498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cassiaside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)






